3-Amino-1-isopropylpyrrolidin-2-one

Description

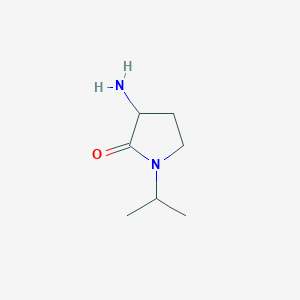

3-Amino-1-isopropylpyrrolidin-2-one is a pyrrolidinone derivative featuring an amino group at the 3-position and an isopropyl substituent at the 1-position of the five-membered lactam ring. This compound is of interest in pharmaceutical and agrochemical research due to the structural versatility of pyrrolidinones, which are often used as scaffolds for bioactive molecules.

Properties

IUPAC Name |

3-amino-1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJARTFHYOVZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635095 | |

| Record name | 3-Amino-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249299-18-0 | |

| Record name | 3-Amino-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropylpyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidinones .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of simple and inactivated cyclic amines as substrates. The process is promoted by air-stable and low-cost copper salts, with non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-1-isopropylpyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a versatile synthon in organic synthesis due to its rich reactivity.

Biology: It is employed in the study of biological processes and as a building block for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: It is used in the production of drugs, dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-Amino-1-isopropylpyrrolidin-2-one, highlighting substituent differences and their implications:

Biological Activity

3-Amino-1-isopropylpyrrolidin-2-one (also referred to as AIPP) is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula and features a pyrrolidinone ring with an amino group and an isopropyl substituent. Its structure contributes to its reactivity and biological interactions.

The biological activity of AIPP involves its interaction with specific molecular targets, which can modulate various biological processes. The compound's amino group can form hydrogen bonds with enzymes or receptors, potentially altering their activity. Additionally, its hydrophobic isopropyl group may enhance membrane penetration and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that AIPP exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

AIPP has demonstrated anti-inflammatory effects in several experimental models. It is believed to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This activity positions AIPP as a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro assays using cancer cell lines have shown that AIPP can induce apoptosis and inhibit cell proliferation. Notably, studies utilizing 3D spheroid cultures have revealed that AIPP is more effective against KRAS mutant pancreatic cancer cells compared to wild-type cells, indicating its potential for targeted cancer therapy .

Case Studies

Several studies highlight the biological activity of AIPP:

- Antimicrobial Study : A study evaluated the efficacy of AIPP against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity.

- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharides (LPS), AIPP treatment significantly reduced levels of TNF-alpha and IL-6 in serum samples, demonstrating its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : In assays involving pancreatic cancer cell lines, AIPP exhibited IC50 values of 15 µM against PSN-1 cells and 20 µM against BxPC-3 cells, highlighting its selective cytotoxicity towards cancerous cells while sparing normal cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.